
n-Fmoc-n-(1-methylethyl)glycine
Descripción general
Descripción
N-Fmoc-N-(1-methylethyl)glycine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is soluble in DMF .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of N-Fmoc-N-(1-methylethyl)glycine is C20H21NO4 . The molecular weight is 339.39 .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
N-Fmoc-N-(1-methylethyl)glycine is a white to off-white powder . It is soluble in DMF .Aplicaciones Científicas De Investigación
Peptide Synthesis
The n-Fmoc-n-(1-methylethyl)glycine compound plays a crucial role in the chemical synthesis of peptides . The Fmoc group, which stands for 9-Fluorenylmethoxycarbonyl, is a base-labile protecting group used in peptide synthesis . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group is commonly employed in Solid Phase Peptide Synthesis (SPPS) . In SPPS, the C-terminus of the receiving amino acid needs to be protected or anchored to a solid support . The Fmoc group serves as a temporary protecting group for the Na-group of an activated incoming amino acid .
Organic Synthesis
n-Fmoc-n-(1-methylethyl)glycine is an important raw material and intermediate used in organic synthesis . It is used in the formation of various organic compounds .
Pharmaceuticals
This compound is also used in the pharmaceutical industry . It serves as a building block in the synthesis of various drugs .
Agrochemicals
In the field of agrochemicals, n-Fmoc-n-(1-methylethyl)glycine is used as an intermediate in the synthesis of various agrochemical products .
Dyestuff Fields
n-Fmoc-n-(1-methylethyl)glycine is used in the dyestuff industry . It is used as a raw material in the production of various dyes .
Mecanismo De Acción
Target of Action
n-Fmoc-n-(1-methylethyl)glycine is a derivative of the amino acid glycine, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group . The primary targets of this compound are the amine groups of amino acids, which it protects during peptide synthesis .
Mode of Action
The Fmoc group in n-Fmoc-n-(1-methylethyl)glycine acts as a base-labile protecting group . It is introduced to the amine group of an amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group can be removed rapidly by a base, usually piperidine .
Biochemical Pathways
The primary biochemical pathway involved in the action of n-Fmoc-n-(1-methylethyl)glycine is peptide synthesis . The Fmoc group protects the amine group of an amino acid during the coupling process, preventing unwanted side reactions . After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
Its solubility in dmf suggests that it may have good bioavailability.
Result of Action
The primary result of the action of n-Fmoc-n-(1-methylethyl)glycine is the successful synthesis of peptides . By protecting the amine groups of amino acids, it allows for the precise assembly of amino acids in a specific sequence .
Action Environment
The action of n-Fmoc-n-(1-methylethyl)glycine is influenced by several environmental factors. For instance, it is soluble in DMF , suggesting that the solvent used can affect its action. Additionally, it should be stored in a cool, dry place, away from oxidizing agents and heat , indicating that temperature and oxidative conditions can influence its stability and efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(2)21(11-19(22)23)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFFZLSLIXEBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734561 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-propan-2-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Fmoc-n-(1-methylethyl)glycine | |
CAS RN |
498575-09-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-propan-2-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



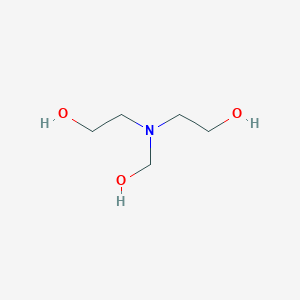
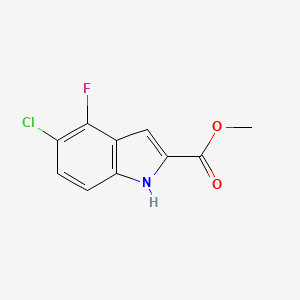
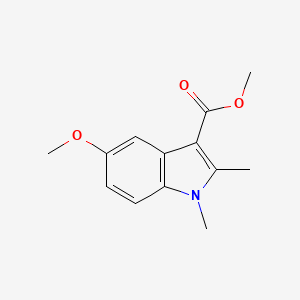
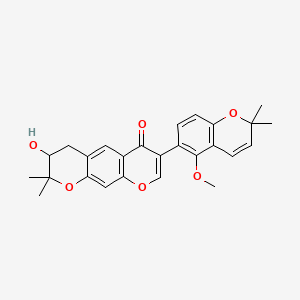

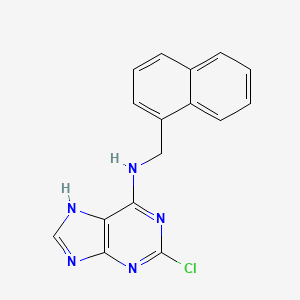


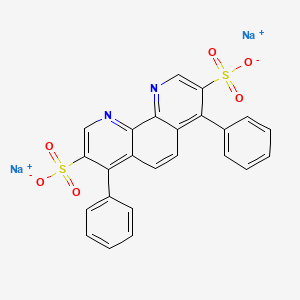

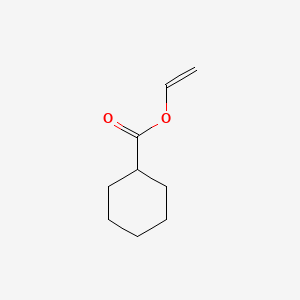

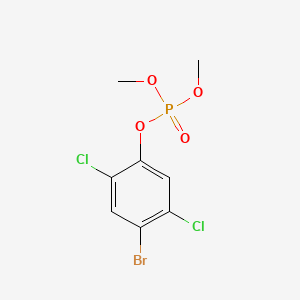
![benzoic acid, 4-(6-fluoro-3,5-dihydro-3-oxo-2H-pyrazolo[4,3-c]quinolin-2-yl)-](/img/structure/B3052932.png)